molecular formula C9H8BrN B1337414 6-bromo-5-methyl-1H-indole CAS No. 248602-16-6

6-bromo-5-methyl-1H-indole

Cat. No. B1337414
M. Wt: 210.07 g/mol
InChI Key: DZPFAUCRIATHQM-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-1H-indole is a compound with the molecular formula C9H8BrN and an average mass of 210.070 Da . It is an indole derivative and is typically a pale-yellow to orange to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of 6-bromo-5-methyl-1H-indole consists of a benzene ring fused to a pyrrole ring, forming a 2,3-benzopyrrole structure . The bromine atom is attached at the 6th position and a methyl group at the 5th position of the indole ring .


Chemical Reactions Analysis

6-Bromoindole, a similar compound, has been reported to undergo palladium-catalyzed reactions with 2-(4-fluorophenyl)ethylpiperazine to afford carbonylation products .

Scientific Research Applications

Antiviral Applications

6-Bromo-5-methyl-1H-indole derivatives have been explored for their potential to inhibit viral infections. Studies have shown that certain indole derivatives can exhibit inhibitory activity against influenza A and other RNA and DNA viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral properties.

Anti-Inflammatory Applications

Indole compounds, including derivatives of 6-bromo-5-methyl-1H-indole, have been investigated for their anti-inflammatory effects. Some derivatives have shown promising results in reducing inflammation, potentially through the modulation of inflammatory pathways . This application is significant in the treatment of chronic inflammatory diseases.

Anticancer Applications

The indole nucleus is a common feature in many natural and synthetic molecules with anticancer activity. Derivatives of 6-bromo-5-methyl-1H-indole are being studied for their potential to treat cancer cells. The ability to induce apoptosis and inhibit cell proliferation makes these compounds valuable in cancer research .

Anti-HIV Applications

Research into indole derivatives has included the exploration of their potential as anti-HIV agents. Some studies have reported the synthesis of indole-based compounds that show activity against HIV-1 strains, suggesting a possible role in the treatment of HIV .

Antioxidant Applications

Indole derivatives are known for their antioxidant properties. The presence of an indole nucleus can contribute to the scavenging of free radicals, which is beneficial in preventing oxidative stress-related damage in biological systems .

Antimicrobial Applications

The antimicrobial properties of indole derivatives make them candidates for the development of new antibiotics. With the increasing issue of antibiotic resistance, the exploration of 6-bromo-5-methyl-1H-indole derivatives as antimicrobial agents is a vital field of study .

Antitubercular Applications

Given the global health challenge posed by tuberculosis, indole derivatives, including those of 6-bromo-5-methyl-1H-indole, are being evaluated for their antitubercular activity. These compounds could offer new avenues for the treatment of tuberculosis, especially in cases where resistance to current medications is an issue .

Antidiabetic Applications

Indole derivatives have also been studied for their potential antidiabetic effects. The modification of the indole structure, as seen in 6-bromo-5-methyl-1H-indole derivatives, could lead to new treatments for diabetes by influencing glucose metabolism or insulin sensitivity .

Antimalarial Applications

The fight against malaria has led to the investigation of indole derivatives as antimalarial agents. The structural diversity of indole allows for the synthesis of compounds that could interfere with the life cycle of the malaria parasite, offering potential new treatments for this life-threatening disease .

Safety And Hazards

This compound is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Indole derivatives, including 6-bromo-5-methyl-1H-indole, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

properties

IUPAC Name

6-bromo-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPFAUCRIATHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444359
Record name 6-bromo-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-5-methyl-1H-indole

CAS RN

248602-16-6
Record name 6-Bromo-5-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=248602-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YW Nam, R Orfali, T Liu, K Yu, M Cui, H Wulff… - Scientific reports, 2017 - nature.com
Small-conductance Ca 2+ -activated K + (SK) channels play essential roles in the regulation of cellular excitability and have been implicated in neurological and cardiovascular …
Number of citations: 26 www.nature.com
K Kehn-Hall, A Narayanan, L Lundberg, G Sampey… - PloS one, 2012 - journals.plos.org
… A) Structure of BIO: 6-bromoindirubin-3′-oxime and BIOder (#6): 6-bromo-5-methyl-1H-indole-2,3-dione 3. B) U87MG astrocytes were pretreated for 2 hours with DMSO or BIOder (10, …
Number of citations: 64 journals.plos.org
K Kehn-Hall, I Guendel, L Carpio, L Skaltsounis… - Virology, 2011 - Elsevier
… (A) Structure of 6BIO: 2-{[[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3 ylidene)hydrazino](oxo) acetyl]amino} benzoic acid and 6BIOder: 6-bromo-5-methyl-1H-indole-2,3-dione 3-[(6-bromo…
Number of citations: 30 www.sciencedirect.com
I Guendel, S Iordanskiy, R Van Duyne… - Journal of …, 2014 - Am Soc Microbiol
… The selected 2nd-generation 6-bromoindirubin-3′-oxime (6BIO) derivatives used in this study were 6:6-bromo-5-methyl-1H-indole-2,3-dione 3-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-…
Number of citations: 30 journals.asm.org

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